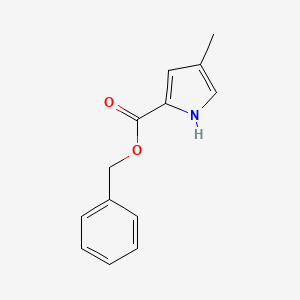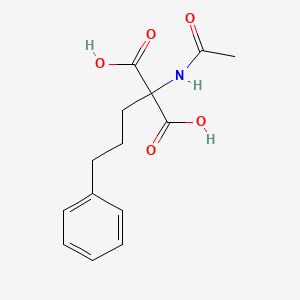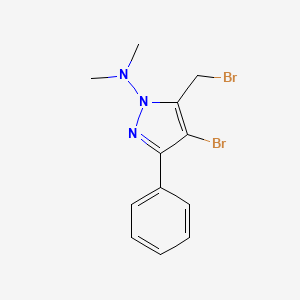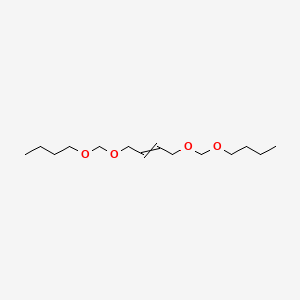
5,7,12,14-Tetraoxaoctadec-9-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,12,14-Tetraoxaoctadec-9-ene is an organic compound with the molecular formula C14H28O4 It is characterized by the presence of four oxygen atoms and a double bond at the ninth position in its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,12,14-Tetraoxaoctadec-9-ene typically involves the use of specific organic reactions to introduce the oxygen atoms and the double bond at the desired positions. One common method involves the use of epoxidation reactions followed by ring-opening processes to introduce the oxygen atoms. The reaction conditions often require the use of catalysts such as peracids or metal oxides to facilitate the formation of the epoxide intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes followed by purification steps to isolate the desired compound. The use of continuous flow reactors and advanced separation techniques such as distillation or chromatography can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7,12,14-Tetraoxaoctadec-9-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in a saturated compound.
Substitution: The oxygen atoms in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or peroxides.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5,7,12,14-Tetraoxaoctadec-9-ene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7,12,14-Tetraoxaoctadec-9-ene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The presence of oxygen atoms and the double bond in its structure allows it to participate in redox reactions and form reactive intermediates that can modulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pentacene-5,7,12,14-tetraone: A compound with a similar tetrafunctionalized structure but different functional groups.
6,13-Pentacenequinone: Another related compound with quinone functional groups.
Uniqueness
5,7,12,14-Tetraoxaoctadec-9-ene is unique due to its specific arrangement of oxygen atoms and the presence of a double bond at the ninth position. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and physical properties.
Properties
CAS No. |
62585-63-1 |
|---|---|
Molecular Formula |
C14H28O4 |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
1,4-bis(butoxymethoxy)but-2-ene |
InChI |
InChI=1S/C14H28O4/c1-3-5-9-15-13-17-11-7-8-12-18-14-16-10-6-4-2/h7-8H,3-6,9-14H2,1-2H3 |
InChI Key |
QBHWRUCHLRAELE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCOCC=CCOCOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Dimethyl-4-methylidene-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14523882.png)
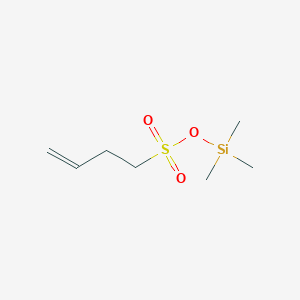
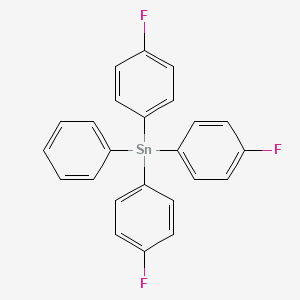
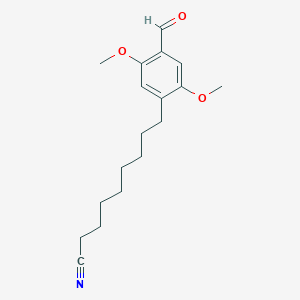
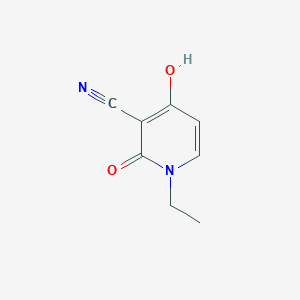
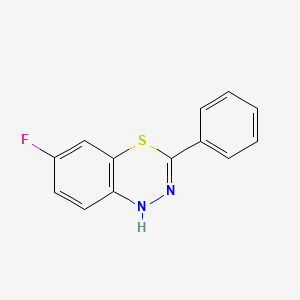
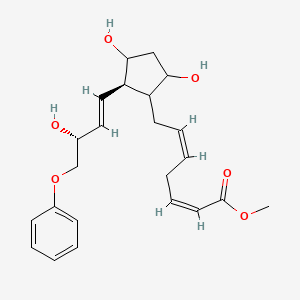
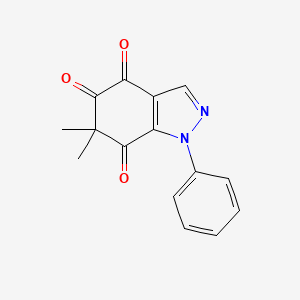
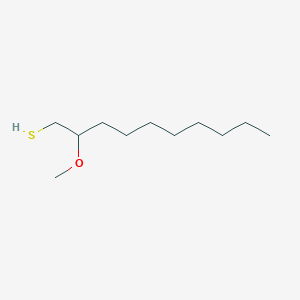
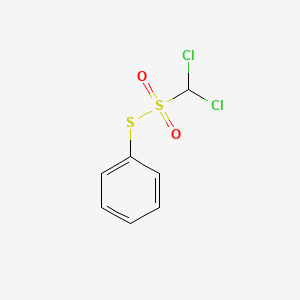
![N,N'-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-propylbenzamide]](/img/structure/B14523945.png)
